molecular formula C11H9ClN2O2 B1590480 Ethyl 3-Chloroquinoxaline-2-carboxylate CAS No. 49679-45-0

Ethyl 3-Chloroquinoxaline-2-carboxylate

Cat. No.: B1590480
CAS No.: 49679-45-0
M. Wt: 236.65 g/mol
InChI Key: YGTZHKWLTOJGOI-UHFFFAOYSA-N
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Description

Ethyl 3-Chloroquinoxaline-2-carboxylate is an organic compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol It is a derivative of quinoxaline, a bicyclic compound containing fused benzene and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-Chloroquinoxaline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloroquinoxaline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Chloroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinoxalines.

    Hydrolysis: Formation of 3-chloroquinoxaline-2-carboxylic acid.

    Oxidation and Reduction: Formation of various quinoxaline derivatives with altered oxidation states.

Scientific Research Applications

Ethyl 3-Chloroquinoxaline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Chloroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoxaline ring system can also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Chloroquinoxaline-2-carboxylate is unique due to the presence of both the chloro and ethyl ester groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

ethyl 3-chloroquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTZHKWLTOJGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484240
Record name Ethyl 3-Chloroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49679-45-0
Record name Ethyl 3-Chloroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-Chloroquinoxaline-2-carboxylate
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Customer
Q & A

Q1: What are the structural characteristics of Ethyl 3-Chloroquinoxaline-2-carboxylate, and how is its structure confirmed?

A1: While the abstract doesn't explicitly provide the molecular formula or weight of this compound, it confirms the structure is elucidated using spectroscopic techniques. The researchers used Infrared Spectroscopy (IR) and Proton Nuclear Magnetic Resonance (1H NMR) to confirm the structure []. These techniques provide information about functional groups and the arrangement of hydrogen atoms within the molecule, respectively.

Q2: What are the synthetic applications of this compound as highlighted in the research?

A2: The research highlights this compound as a versatile intermediate in synthesizing various quinoxaline derivatives []. Reacting it with sodium hydroxide leads to the formation of 3-ethoxyquinoxaline-2-carboxylic acid. It can be further reacted with alcohol to yield 3-amino quinoxaline-2-carboxylic acid and with sodium methoxide to produce 3-methoxy quinoxaline-2-carboxylic acid []. These reactions demonstrate the compound's potential in developing a library of quinoxaline derivatives for further biological evaluation.

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